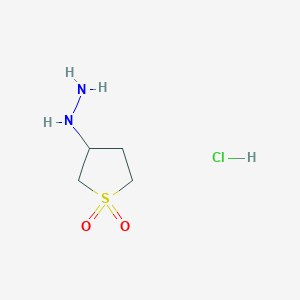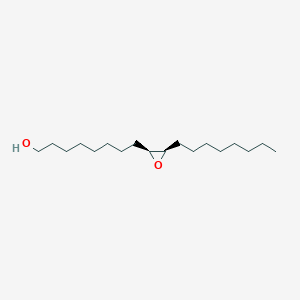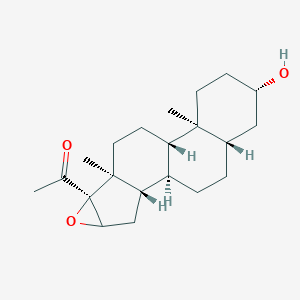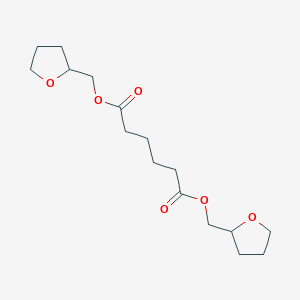
Acétylacétonate d'aluminium
Vue d'ensemble
Description
Synthesis Analysis
Aluminium acetylacetonate can be synthesized through different methods. One approach involves reacting the mineral boehmite, , with acetylacetone (2,4-pentanedione; Hacac) in water, resulting in the precipitation of pale yellow crystalline aluminium acetylacetonate (Katakura & Koide, 2005). Another method starts from industrial alum, , and through chemical, IR, thermal (TG-DSC), and single crystal X-ray diffraction analyses, aluminium acetylacetonate is prepared (Shirodker et al., 2010).
Molecular Structure Analysis
The molecular structure of aluminium acetylacetonate has been characterized by various analytical techniques. Single crystal X-ray diffraction analysis reveals that aluminium acetylacetonate crystallizes in the monoclinic space group with the central metal hexacoordinated to three bidentate acetylacetonate ligands (Shirodker et al., 2010).
Chemical Reactions and Properties
Gas-phase decomposition of aluminium acetylacetonate has been studied, revealing the formation of various reactive intermediates and products at elevated temperatures (Grimm et al., 2021). Another study highlights the synthesis of aluminium acetylacetonate by grinding inorganic aluminum salts and acetylacetone at room temperature, offering a solvent-free method with a high yield (Heng, 2006).
Physical Properties Analysis
The heat of formation and other thermodynamic properties of aluminium acetylacetonate have been measured, providing insights into its stability and reactivity under different conditions (Hill & Irving, 1966).
Chemical Properties Analysis
Aluminium acetylacetonate's chemical properties, such as its reactivity with other compounds and its role as a precursor in various chemical syntheses, have been explored in depth. For example, it has been used as a precursor for the synthesis of aluminum nanoparticles through a reduction reaction (Ghanta & Muralidharan, 2013).
Applications De Recherche Scientifique
Précurseur pour la recherche sur les nanoparticules
L'acétylacétonate d'aluminium joue un rôle important en tant que précurseur dans la recherche sur les nanoparticules . Il est utilisé dans la synthèse de diverses nanoparticules en raison de ses propriétés uniques et de sa nature de liaison .
Science des polymères
Dans le domaine de la science des polymères, l'this compound est largement utilisé . Il contribue au développement de nouveaux matériaux et améliore les propriétés des matériaux existants .
Catalyse
L'this compound est largement utilisé comme catalyseur dans diverses réactions chimiques . <a data-citationid="9e1fdbd9-e0d1-b57b-8600-e
Mécanisme D'action
Target of Action
Aluminium acetylacetonate, also referred to as Al(acac)3, is a coordination complex with formula Al(C5H7O2)3 . This aluminium complex with three acetylacetone ligands is used in research on Al-containing materials . The molecule has D3 symmetry, being isomorphous with other octahedral tris(acetylacetonate)s .
Mode of Action
The dissociative ionization of the room temperature precursor molecule starts at a photon energy of 8.5 eV by the rupture of the bond to an acetylacetonate ligand leading to the formation of the Al(C5H7O2)2+ ion . In pyrolysis experiments, up to 49 species were detected and identified in the gas-phase, including reactive intermediates and isomeric/isobaric hydrocarbons, oxygenated species as well as aluminium containing molecules .
Biochemical Pathways
It has been studied in a microreactor by double imaging photoelectron photoion coincidence spectroscopy (i2pepico) between 325 and 1273 k . The major initial products formed at temperatures above 600 K are aluminium bis(diketo)acetylacetonate-H, Al(C5H7O2)C5H6O2, and acetylacetone (C5H8O2) .
Pharmacokinetics
It is known that the compound has a low solubility in water , which may impact its bioavailability.
Result of Action
The decomposition of Aluminium acetylacetonate leads to the formation of various species, including reactive intermediates and isomeric/isobaric hydrocarbons, oxygenated species as well as aluminium containing molecules . These species can have various effects at the molecular and cellular level.
Action Environment
The action of Aluminium acetylacetonate can be influenced by environmental factors such as temperature . For example, the decomposition of the compound and the resulting species formed can vary depending on the temperature
Safety and Hazards
Exposure to aluminium acetylacetonate can cause adverse health effects. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .
Orientations Futures
Aluminium acetylacetonate is a common precursor for chemical vapor deposition (CVD) of aluminium oxide . Its gas-phase decomposition is not well-known and is a subject of ongoing research . It is also used in nanoparticle research, polymer science, and catalysis , indicating its potential for future applications in these fields.
Propriétés
IUPAC Name |
(Z)-4-bis[[(Z)-4-oxopent-2-en-2-yl]oxy]alumanyloxypent-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H8O2.Al/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3/b3*4-3-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KILURZWTCGSYRE-LNTINUHCSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)O[Al](OC(=CC(=O)C)C)OC(=CC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C)/O[Al](O/C(=C\C(=O)C)/C)O/C(=C\C(=O)C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21AlO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




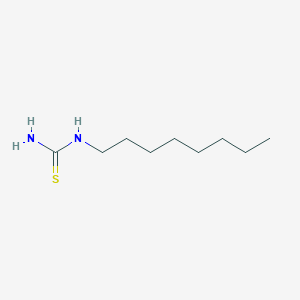


![Octadecanoic acid, 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl ester](/img/structure/B86944.png)



![1,5-Dioxaspiro[5.5]undecane](/img/structure/B86954.png)
